2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Description
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H15F3N4 and its molecular weight is 272.275. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
- Metabolism and Pharmacokinetics: 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its metabolism, excretion, and pharmacokinetics. For instance, in a study focusing on a dipeptidyl peptidase IV inhibitor (PF-00734200) which includes a similar pyrimidine structure, the major metabolic pathways involved hydroxylation at the pyrimidine ring, N-dealkylation, and amide hydrolysis. These metabolic pathways are crucial for understanding the drug's pharmacokinetic profile in different species (Sharma et al., 2012).
Synthesis and Antitumor Activity
- Synthesis and Cytotoxic Activities: Novel diaryl ureas containing a 4-[(2-amino-6-trifluoromethyl)pyrimidine-4-yl]piperazine-1-yl group have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some of these compounds demonstrated significant inhibitory activities, highlighting their potential as anti-cancer agents (Zhao et al., 2013).
Pharmaceutical Research
- Synthesis and Pharmacological Properties: A series of 4-piperazinopyrimidines have been synthesized and found to exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic effects. These compounds, which include a piperazinopyrimidine structure, were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Drug-DNA Interactions
- DNA Interactions: Unfused aromatic systems containing terminal piperazino substituents, similar to this compound, have been investigated for their interactions with DNA. Studies have shown that such compounds can bind to DNA either through intercalation or groove-binding, influencing their potential use in cancer therapy (Wilson et al., 1990).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds: Research has been conducted on synthesizing various heterocyclic compounds using pyrimidine derivatives. These studies contribute to the development of novel chemical structures with potential applications in pharmaceuticals and material science (Ho & Suen, 2013).
Properties
IUPAC Name |
2-cyclopropyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)9-7-10(19-5-3-16-4-6-19)18-11(17-9)8-1-2-8/h7-8,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWDRANHRTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.